molecular formula C16H17ClO3S B13460614 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride CAS No. 1039897-26-1

4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride

Cat. No.: B13460614
CAS No.: 1039897-26-1
M. Wt: 324.8 g/mol
InChI Key: YGKNXRJNTBMYQA-UHFFFAOYSA-N
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Description

4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxy group and a propan-2-ylphenyl group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in the synthesis of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the preparation of the intermediate 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene, which is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve reactants and control reaction rates.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of

Properties

CAS No.

1039897-26-1

Molecular Formula

C16H17ClO3S

Molecular Weight

324.8 g/mol

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxy]benzenesulfonyl chloride

InChI

InChI=1S/C16H17ClO3S/c1-12(2)14-5-3-13(4-6-14)11-20-15-7-9-16(10-8-15)21(17,18)19/h3-10,12H,11H2,1-2H3

InChI Key

YGKNXRJNTBMYQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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